![molecular formula C6H6N4 B172512 6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-73-5](/img/structure/B172512.png)
6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is known for its biological importance . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the formation of pyrazol-3-one substrates . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Synthesis of Derivatives
“6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a key compound in the synthesis of various derivatives. These derivatives have been synthesized using different strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Biomedical Applications
The compound has significant biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .
Kinase Inhibitors in Cancer Treatment
One of the most notable applications of “6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is its use in the development of kinase inhibitors for cancer treatment. For instance, the BTK inhibitor ibrutinib, a pyrazolo[3,4-d]pyrimidine, has been approved to treat B-cell cancers . This demonstrates both the therapeutic potential and versatility of this scaffold .
Mechanism of Action
Target of Action
The primary target of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
6-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from G1 to S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 6-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the CDK2/cyclin A2 pathway . This pathway is crucial for cell cycle progression, and its disruption leads to the arrest of the cell cycle, preventing the replication of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . It also leads to apoptosis induction within HCT cells .
properties
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOUWJGODANHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=NNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288740 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
1276056-73-5 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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